molecular formula C15H14N4O3S B2797516 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)propanamide CAS No. 1286724-27-3

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)propanamide

Cat. No. B2797516
CAS RN: 1286724-27-3
M. Wt: 330.36
InChI Key: RAYLJQKVFYTAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)propanamide is a chemical compound that has been of great interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Chemical Properties

Exploring the Chemistry of Furans The compound's reactivity was explored, particularly focusing on 2,2-bis(furan-2-yl)propane's reactions with nitroso- and azoalkenes, leading to the synthesis of furo-oxazines and furo-pyridazines. A key observation was the different chemical behaviors of these compounds, with furo-pyridazines undergoing a notable rearrangement in the presence of HCl, producing 6-(2-oxobutyl)-1,6-dihydropyridazine derivatives, highlighting a furan ring-opening reaction as a crucial step in the process (Lopes et al., 2015).

Synthesis of Novel Derivatives Incorporating Thiazolo(3,2-a)benzimidazole Moiety A study detailed the synthesis of new derivatives involving thiazolo(3,2-a)benzimidazole, highlighting the compound's potential as a versatile building block for creating various heterocyclic systems. The research underscored the synthetic utility of the compound, leading to the formation of several novel derivatives with potential biological importance (Farag et al., 2011).

Biological and Pharmacological Activities

Antioxidant and Anticancer Activities A research focused on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, revealing significant antioxidant activity, outperforming even well-known antioxidants like ascorbic acid in certain tests. Additionally, the derivatives showcased notable anticancer activity against specific human cancer cell lines, marking them as potential candidates for further medical and pharmacological research (Tumosienė et al., 2020).

Plant Growth Stimulation and Root Growth-Inhibitory Activity Another study highlighted the synthesis of new derivatives showing pronounced plant growth stimulating effects, marking their potential in agricultural applications. In contrast, a separate research on N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides exhibited potent root growth-inhibitory activity, suggesting potential utility in controlling plant growth or as herbicidal agents (Pivazyan et al., 2019); (Kitagawa & Asada, 2005).

Antiviral Activities The isolation and identification of new alkaloids from a mangrove-derived actinomycete showed promising activity against the influenza A virus, H1N1 subtype. The research revealed the potential of these compounds as new hits for anti-H1N1 drugs, highlighting the importance of exploring natural sources for novel antiviral agents (Wang et al., 2014).

properties

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-9-8-23-15(16-9)17-14(21)10(2)19-13(20)6-5-11(18-19)12-4-3-7-22-12/h3-8,10H,1-2H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYLJQKVFYTAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)propanamide

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